(5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-2-(4-Bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolotriazole derivative characterized by:
- A thiazolo[3,2-b][1,2,4]triazol-6(5H)-one heterocyclic core.
- A 4-bromophenyl substituent at position 2.
- A Z-configurated 2-propoxybenzylidene group at position 3.
This compound’s structural uniqueness lies in the propoxy group on the benzylidene moiety, which distinguishes it from analogs with methoxy, ethoxy, or halogenated substituents. Its synthesis typically involves condensation reactions between thiazole and triazole precursors under basic conditions, as outlined in similar protocols .
Properties
IUPAC Name |
(5Z)-2-(4-bromophenyl)-5-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2S/c1-2-11-26-16-6-4-3-5-14(16)12-17-19(25)24-20(27-17)22-18(23-24)13-7-9-15(21)10-8-13/h3-10,12H,2,11H2,1H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVNWQANXLAMAH-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. The initial step often includes the preparation of the thiazolotriazole core, followed by the introduction of the bromophenyl and propoxybenzylidene groups. Common reagents used in these reactions include bromine, propyl alcohol, and various catalysts to facilitate the formation of the desired product. The reaction conditions usually involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, (5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of thiazolotriazole derivatives are highly dependent on substituent patterns. Key comparisons include:
Key Observations :
- Propoxy vs.
- Bromine Positioning : Bromine at the para-position of the phenyl ring (target compound) enhances electrophilic reactivity, favoring interactions with biological targets .
Key Findings :
- Anticancer Potential: Furyl and thiophenyl analogs show potent activity, suggesting the target compound’s propoxybenzylidene group may offer similar efficacy .
- Antimicrobial Activity : Bromine and methoxy substituents synergize to enhance microbial membrane disruption .
Optimization Insights :
- Longer reaction times (>7 hours) and polar aprotic solvents (e.g., DMF) improve yields in analogs with bulky substituents .
Biological Activity
Overview
The compound (5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolotriazole family. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its potential therapeutic applications.
Structural Characteristics
- IUPAC Name : (5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Molecular Formula : C20H16BrN3O2S
- Molecular Weight : Approximately 460.38 g/mol
The compound features a thiazolo[3,2-b][1,2,4]triazole core which is known for its biological activity. The presence of a 4-bromophenyl group and a propoxybenzylidene moiety enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : Binding to enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : Affecting the activity of receptors involved in cellular signaling.
Antimicrobial Activity
Research indicates that thiazolotriazoles exhibit significant antimicrobial properties. The compound has shown activity against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Staphylococcus aureus | 1 µg/mL |
These results suggest that the compound may serve as a potential antifungal agent.
Anticancer Activity
Studies have demonstrated that thiazolotriazole derivatives can inhibit cancer cell proliferation. The specific anticancer mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in vivo.
A notable study reported that the compound exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM.
Case Study 1: Antifungal Efficacy
A recent investigation into the antifungal properties of thiazolotriazole derivatives found that the compound effectively inhibited Candida species at concentrations significantly lower than standard antifungal agents like fluconazole. The study highlighted its potential as a lead candidate in antifungal drug development.
Case Study 2: Anticancer Properties
In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
